Cas no 103796-64-1 (Benzenamine, 4-nitro-N-propyl-)
103796-64-1 structure
Product Name:Benzenamine, 4-nitro-N-propyl-
CAS No:103796-64-1
MF:C9H12N2O2
MW:180.203782081604
CID:1138841
PubChem ID:13795413
Update Time:2025-04-20
Benzenamine, 4-nitro-N-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-nitro-N-propyl-
- N-4-nitrophenylpropylamine
- 4-nitro-N-propylaniline
- N-(4-nitrophenyl)-N-propylamine
- AKOS004896754
- 4-Nitro-N-propylbenzenamine
- 103796-64-1
- N-n-propyl-p-nitroaniline
- SCHEMBL10489391
- DB-167754
- SCHEMBL15291810
-
- Inchi: 1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
- InChI Key: MROWFEAYAXMMRD-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)NCCC)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 57.85000
- LogP: 3.01290
Benzenamine, 4-nitro-N-propyl- Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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